molecular formula C17H20O2 B14627667 3-(6-Methoxynaphthalen-2-yl)hexan-2-one CAS No. 56600-78-3

3-(6-Methoxynaphthalen-2-yl)hexan-2-one

Cat. No.: B14627667
CAS No.: 56600-78-3
M. Wt: 256.34 g/mol
InChI Key: ZZMYRGFCUOHSJZ-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)hexan-2-one ( 56600-78-3) is an organic compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol . This naphthalene derivative is provided for research purposes and is not intended for diagnostic or therapeutic use. While the specific biological activity of this compound is an area of ongoing research, its core structure is closely related to several pharmacologically active molecules. For instance, nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one) is a well-known prodrug non-steroidal anti-inflammatory drug (NSAID) whose active metabolite functions as a cyclooxygenase (COX) inhibitor . Furthermore, various 6-methoxynaphthalene derivatives, such as naproxen, have been extensively studied for their inhibitory potential against enzymes like aldo-keto reductase 1C3 (AKR1C3)—a target in castration-resistant prostate cancer—as well as 15-lipoxygenase (15-LOX) and α-glucosidase . The structural similarity of this compound to these compounds makes it a valuable intermediate or lead structure in medicinal chemistry for the design and synthesis of novel enzyme inhibitors . Researchers can utilize this compound in various applications, including as a building block in organic synthesis, a standard in analytical method development, or a candidate for phenotypic screening in drug discovery campaigns. This product is strictly labeled For Research Use Only . It is not intended for human, veterinary, or diagnostic applications.

Properties

CAS No.

56600-78-3

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)hexan-2-one

InChI

InChI=1S/C17H20O2/c1-4-5-17(12(2)18)15-7-6-14-11-16(19-3)9-8-13(14)10-15/h6-11,17H,4-5H2,1-3H3

InChI Key

ZZMYRGFCUOHSJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)hexan-2-one typically involves the condensation of 6-methoxy-2-naphthaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of 4-methylpentane-2-one (methyl isobutyl ketone) in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)hexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)hexan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(6-Methoxynaphthalen-2-yl)hexan-2-one with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity References
This compound C${17}$H${18}$O$_2$ 254.32 Ketone, Methoxy Synthesis intermediate (inferred)
6-Methoxy-3,4-dihydro-2-(1H)-naphthalenone C${11}$H${12}$O$_2$ 176.22 Cyclic ketone, Methoxy Pharmaceutical intermediates
(2E)-3-(6-Methoxynaphthalen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one C${21}$H${18}$O$_2$S 334.43 α,β-unsaturated ketone, Methoxy Antimicrobial agents
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid C${13}$H${10}$O$_4$ 230.21 Oxoacetic acid, Methoxy Pharmaceutical research
Benzylidene-1,7,7-trimethylbicyclo[2,2,1]hexan-2-one (9a) C${18}$H${20}$O 252.35 Bicyclic ketone, Benzylidene Claisen-Schmidt adducts

Physicochemical Properties

  • This compound : The linear aliphatic chain and methoxynaphthalene group likely confer moderate polarity, with solubility in organic solvents like ethyl acetate or dichloromethane.
  • 6-Methoxy-3,4-dihydro-2-(1H)-naphthalenone: A cyclic ketone with a lower molecular weight (176.22 g/mol) and melting point of 35°C, making it a liquid at room temperature .
  • (2E)-3-(6-Methoxynaphthalen-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : The α,β-unsaturated ketone enables conjugate addition reactions, while the methylsulfanyl group enhances lipophilicity .

Research Findings and Gaps

  • Biological Activity : Compounds with methoxynaphthalene groups (e.g., ) show promise in antimicrobial and pharmaceutical research, but the target compound’s bioactivity remains unexplored .

Q & A

Q. What are common synthetic routes for 3-(6-Methoxynaphthalen-2-yl)hexan-2-one?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde or ketone derivative under basic or acidic conditions. For example, coupling 6-methoxy-2-naphthaldehyde with a hexan-2-one precursor using catalysts like NaOH or KOH in ethanol. Reaction optimization may involve varying temperature (60–80°C), solvent polarity, or catalytic systems (e.g., protic vs. aprotic solvents). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • FT-IR and FT-Raman spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) protons (~δ 3.9 ppm) and naphthalene/hexanone backbone signals. DEPT-135 helps distinguish CH₂/CH₃ groups in the hexanone chain .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.2) and fragmentation patterns .

Q. How is X-ray crystallography applied to determine its molecular structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystal growth : Use solvent vapor diffusion (e.g., chloroform/methanol) to obtain suitable crystals.

Data collection : Employ a Bruker D8 QUEST diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure refinement : Use SHELXL for least-squares refinement, applying restraints for disordered methoxy or hexanone groups. OLEX2 provides graphical visualization of hydrogen bonding and π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement?

Methodological Answer: Discrepancies often arise from:

  • Disordered substituents : Apply SHELXL restraints (e.g., SIMU, DELU) to model overlapping electron densities for methoxy or alkyl chains .
  • Twinning : Use TWIN/BASF commands in SHELXL to refine twin fractions. For pseudo-merohedral twinning, HKLF 5 format data is recommended .
  • Hydrogen bonding ambiguity : Perform Hirshfeld surface analysis (CrystalExplorer) to validate interactions not resolved by XRD .

Q. What strategies optimize synthesis yield and purity for this compound?

Methodological Answer:

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. organocatalysts (e.g., L-proline) to enhance condensation efficiency .
  • In-situ monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to track reaction progress and identify byproducts .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield (≥85%) by enhancing thermal activation .

Q. How can computational modeling predict reactivity or biological interactions?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrophilic/nucleophilic sites .
  • Molecular docking : Dock the compound into protein targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. Validate binding poses with MD simulations (NAMD, 100 ns) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H332 hazard) .
  • Storage : Keep in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation.
  • Spill management : Neutralize with vermiculite, then dispose as hazardous waste (EPA Category D) .

Q. How do substituent variations (e.g., methoxy position) affect its chemical reactivity?

Methodological Answer:

  • Electronic effects : Replace the 6-methoxy group with electron-withdrawing groups (e.g., -NO₂) to study Hammett substituent constants (σ⁺). UV-Vis spectroscopy tracks λₘₐₓ shifts due to conjugation changes .
  • Steric effects : Compare reaction rates of 6-methoxy vs. 7-methoxy derivatives in nucleophilic additions. Use kinetic studies (GC-MS) to quantify steric hindrance .

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